

# Balinatunfib: A Novel Oral TNF-α Inhibitor Poised to Redefine Autoimmune Disease Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Balinatunfib |           |
| Cat. No.:            | B15581769    | Get Quote |

A new frontier in the management of autoimmune diseases may be on the horizon with the development of **Balinatunfib** (SAR441566), an investigational, orally administered small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α). This comparison guide offers researchers, scientists, and drug development professionals an in-depth analysis of **Balinatunfib**, contrasting its unique mechanism of action and available clinical and preclinical data with established gold-standard therapies for rheumatoid arthritis and psoriasis.

**Balinatunfib** presents a differentiated approach to TNF- $\alpha$  inhibition. Unlike currently available anti-TNF biologics that broadly block both TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), **Balinatunfib** selectively targets TNFR1 signaling.[1] This is achieved through a novel mechanism where the molecule stabilizes an inactive, asymmetric trimer of soluble TNF- $\alpha$ , preventing its binding to TNFR1.[2][3] This selective inhibition is significant, as TNFR1 is the primary mediator of pro-inflammatory and tissue-destructive pathways, while TNFR2 is associated with immune regulation and tissue repair.[1] By preserving TNFR2 activity, **Balinatunfib** may offer a more favorable safety profile, mitigating some of the risks associated with broad TNF- $\alpha$  blockade.

# Comparative Efficacy Rheumatoid Arthritis



Currently, gold-standard treatments for rheumatoid arthritis (RA) include the conventional synthetic disease-modifying antirheumatic drug (csDMARD) methotrexate, and biologic DMARDs (bDMARDs) such as the anti-TNF antibody adalimumab. While clinical trial data for **Balinatunfib** in RA is anticipated in the second half of 2025 from the completed Phase II SPECIFI-RA study (NCT06073093), preclinical data in a collagen-induced arthritis (CIA) mouse model has demonstrated promising results.[2][4] In this model, oral administration of **Balinatunfib** led to a significant reduction in disease scores, with efficacy comparable to that of an anti-TNF antibody.[2]

| Compound                  | Indication              | Efficacy<br>Endpoint        | Response<br>Rate                              | Study                                            |
|---------------------------|-------------------------|-----------------------------|-----------------------------------------------|--------------------------------------------------|
| Balinatunfib              | Rheumatoid<br>Arthritis | Reduction in disease scores | Comparable to anti-TNF antibody (preclinical) | Collagen-<br>Induced Arthritis<br>Mouse Model[2] |
| Adalimumab + Methotrexate | Rheumatoid<br>Arthritis | ACR20 at Week               | 67%                                           | ARMADA Trial[5]                                  |
| ACR50 at Week             | 52%                     | ARMADA Trial[5]             |                                               |                                                  |
| ACR70 at Week             | 25%                     | ARMADA Trial[5]             | _                                             |                                                  |
| Methotrexate              | Rheumatoid<br>Arthritis | ACR20                       | Up to 50% of patients respond inadequately    | General Clinical<br>Data[6]                      |

Table 1: Comparative Efficacy in Rheumatoid Arthritis. ACR20/50/70 represents a 20%/50%/70% improvement in the American College of Rheumatology criteria.

### **Psoriasis**

In the realm of moderate-to-severe plaque psoriasis, established treatments include biologic therapies like the anti-TNF antibody adalimumab and the IL-17A inhibitor secukinumab. A Phase IIb, randomized, double-blind, placebo-controlled trial (SPECIFI-PSO, NCT06073119)



has evaluated the efficacy of **Balinatunfib** in this patient population. While the study did not meet its primary endpoint of Psoriasis Area and Severity Index (PASI) 75 response at the 200 mg twice-daily (BID) dose in treatment-naïve patients, it demonstrated a clear dose-response relationship and achieved statistically significant improvements at other doses.[7][8]

| Compound                     | Indication       | Efficacy<br>Endpoint         | Response<br>Rate (at Week<br>12)                         | Study                         |
|------------------------------|------------------|------------------------------|----------------------------------------------------------|-------------------------------|
| Balinatunfib (100<br>mg BID) | Plaque Psoriasis | PASI 75<br>(treatment-naïve) | Statistically<br>significant<br>improvement<br>(P=0.019) | SPECIFI-PSO<br>(Phase IIb)[7] |
| Balinatunfib (100<br>mg QD)  | Plaque Psoriasis | PASI 75<br>(treatment-naïve) | Statistically<br>significant<br>improvement<br>(P=0.008) | SPECIFI-PSO<br>(Phase IIb)[7] |
| Balinatunfib (200<br>mg BID) | Plaque Psoriasis | PASI 75 (mixed population)   | Statistically significant improvement (P=0.003)          | SPECIFI-PSO<br>(Phase IIb)[7] |
| Balinatunfib (200<br>mg QD)  | Plaque Psoriasis | PASI 75 (mixed population)   | Statistically<br>significant<br>improvement<br>(P=0.002) | SPECIFI-PSO<br>(Phase IIb)[7] |
| Secukinumab<br>(300 mg)      | Plaque Psoriasis | PASI 75                      | 81.6%                                                    | ERASURE<br>(Phase III)[9]     |
| PASI 90                      | 59.2%            | ERASURE<br>(Phase III)[9]    |                                                          |                               |
| PASI 100                     | 28.6%            | ERASURE<br>(Phase III)[9]    |                                                          |                               |
| Adalimumab (40<br>mg eow)    | Plaque Psoriasis | PASI 75                      | ~71%                                                     | REVEAL Trial                  |



Table 2: Comparative Efficacy in Plaque Psoriasis. PASI 75/90/100 represents a 75%/90%/100% reduction in the Psoriasis Area and Severity Index.

# Safety and Tolerability

A key potential advantage of **Balinatunfib** lies in its safety profile. The Phase IIb psoriasis trial showed that **Balinatunfib** was generally well-tolerated, with the most common adverse events being nasopharyngitis, dysgeusia, and arthralgia.[7] Notably, treatment-related discontinuations were low and comparable to placebo in most dosing regimens.[7] This contrasts with the known risks associated with broad TNF- $\alpha$  inhibitors, which include an increased risk of serious infections.

| Compound     | Common Adverse Events                                                  | Serious Adverse Events                                                           |
|--------------|------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Balinatunfib | Nasopharyngitis, dysgeusia, arthralgia[7]                              | Not specified in detail, low incidence reported[7]                               |
| Adalimumab   | Injection site reactions, upper respiratory infections, headache, rash | Serious infections (e.g.,<br>tuberculosis), malignancies,<br>neurological events |
| Secukinumab  | Nasopharyngitis, diarrhea, upper respiratory tract infection           | Infections (including Candida), inflammatory bowel disease                       |
| Methotrexate | Nausea, fatigue, mouth sores, liver enzyme elevation                   | Hepatotoxicity,<br>myelosuppression, pulmonary<br>toxicity                       |

Table 3: Comparative Safety Profiles.

# Visualizing the Mechanisms and Workflows

To further elucidate the comparative aspects of **Balinatunfib**, the following diagrams illustrate its unique signaling pathway, the general workflow of a clinical trial for psoriasis, and the logical relationship of its development status.





Click to download full resolution via product page

Caption: Differentiated mechanism of Balinatunfib vs. anti-TNF biologics.





Click to download full resolution via product page

Caption: General workflow of a Phase IIb psoriasis clinical trial.





Click to download full resolution via product page

Caption: Balinatunfib's clinical development status across indications.

### **Experimental Protocols**

Detailed experimental protocols for the clinical trials of **Balinatunfib** are proprietary. However, based on publicly available information, the following provides an overview of the methodologies employed.

# Preclinical Collagen-Induced Arthritis (CIA) Mouse Model

- Objective: To evaluate the in vivo efficacy of Balinatunfib in a well-established animal model
  of rheumatoid arthritis.
- Methodology:
  - Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II
     collagen in complete Freund's adjuvant. A booster injection is administered 21 days later.
  - Treatment: Following the onset of arthritis, mice are orally administered Balinatunfib at various doses (e.g., 10 and 30 mg/kg) daily.[2] A control group receives a vehicle, and a positive control group is treated with a standard-of-care anti-TNF antibody.



 Assessment: Disease severity is monitored regularly by scoring paw swelling and inflammation. At the end of the study, joint tissues are collected for histological analysis to assess cartilage and bone erosion. Micro-computed tomography can be used to quantify bone parameters.[2]

# Phase IIb Psoriasis Clinical Trial (SPECIFI-PSO - NCT06073119)

- Objective: To assess the efficacy, safety, and dose-response of Balinatunfib in adults with moderate-to-severe plaque psoriasis.[7]
- Study Design: A randomized, double-blind, placebo-controlled, multi-center, dose-ranging study.[1]
- Patient Population: Adults with a diagnosis of moderate-to-severe plaque psoriasis, defined by a PASI score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[1] The trial included both treatment-naïve and treatment-experienced cohorts.[7]
- Intervention: Patients were randomized to receive one of several oral doses of Balinatunfib
  (e.g., 50 mg QD, 100 mg QD, 100 mg BID, 200 mg QD, 200 mg BID) or a matching placebo
  for 12 weeks.[7]
- Primary Endpoint: The proportion of treatment-naïve patients achieving a PASI 75 response at week 12 in the 200 mg BID treatment arm.[7]
- Secondary Endpoints: Included the proportion of patients achieving PASI 75 at other doses, PASI 90 and PASI 100 responses, sPGA of 0 or 1, and safety and tolerability assessments.
   [1]

# Conclusion

**Balinatunfib** represents a significant innovation in the landscape of autoimmune disease therapies. Its unique, selective mechanism of action, coupled with the convenience of oral administration, positions it as a potentially transformative treatment option. While the Phase IIb psoriasis trial did not meet its primary endpoint at the highest dose, the observed doseresponse and statistically significant efficacy at other doses, along with a favorable safety



profile, are encouraging. The forthcoming results from the Phase II trial in rheumatoid arthritis will be crucial in further defining the clinical utility of this novel compound. For researchers and drug development professionals, **Balinatunfib** offers a compelling case study in targeted, mechanism-based drug design and a promising candidate for future therapeutic strategies in a range of inflammatory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Single and Multiple Ascending Dose Studies of Balinatunfib, a Small Molecule Inhibitor of TNFR1 Signaling in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Adalimumab for Arthritis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 |
   Power | Power [withpower.com]
- 6. RHEUMATOID ARTHRITIS RESPONSE CRITERIA AND PATIENT-REPORTED IMPROVEMENT IN ARTHRITIS ACTIVITY: Is an ACR20 Response Meaningful to Patients?
   - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balinatunfib: A novel oral TNF inhibitor in psoriasis Medical Conferences [conferences.medicom-publishers.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Secukinumab in the treatment of psoriasis: patient selection and perspectives PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Balinatunfib: A Novel Oral TNF-α Inhibitor Poised to Redefine Autoimmune Disease Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581769#comparing-balinatunfib-to-existing-gold-standard-compounds]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com